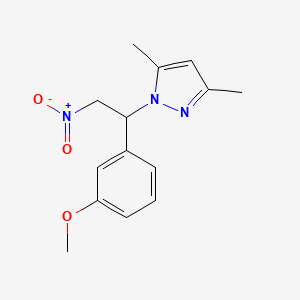
1-(1-(3-methoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(3-methoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a methoxyphenyl group and a nitroethyl group attached to the pyrazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors under specific conditions .
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including compounds with methoxyphenyl groups, reveals insights into tautomerism and structural characteristics. X-ray crystallography and NMR spectroscopy have been utilized to determine structures and tautomeric behaviors in solution and solid states, indicating the relevance of such compounds in the study of molecular conformation and hydrogen bonding patterns (Cornago et al., 2009).
Supramolecular Materials
Research into 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles has shown their ability to form different hydrogen-bonded structures, which vary according to the substitution at the para position of the phenyl ring. This demonstrates their potential in the development of supramolecular materials, which could have applications ranging from nanotechnology to materials science (Moyano et al., 2021).
Molecular Geometry and Vibrational Frequencies
The synthesis and characterization of pyrazole compounds, including detailed analyses using IR, NMR, and X-ray diffraction methods, contribute to understanding their molecular geometry and vibrational frequencies. Such studies are fundamental for the design and development of new materials with tailored properties (Evecen et al., 2016).
Anion-Directed Organized Assemblies
Investigations into protonated pyrazole-based ionic salts have shown the ability to form organized assemblies directed by anions. These findings highlight the potential of such compounds in the creation of ordered molecular structures, which could be leveraged in catalysis, sensor design, or as building blocks for larger supramolecular assemblies (Zheng et al., 2013).
Antibacterial and DNA Photocleavage Study
Research into 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles has demonstrated antibacterial potential and DNA photocleavage ability. This suggests the relevance of pyrazole derivatives in medicinal chemistry, particularly in developing new antibacterial agents and exploring novel mechanisms for DNA interaction (Sharma et al., 2020).
Eigenschaften
IUPAC Name |
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-7-11(2)17(15-10)14(9-16(18)19)12-5-4-6-13(8-12)20-3/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIOMDSWSUILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2670330.png)
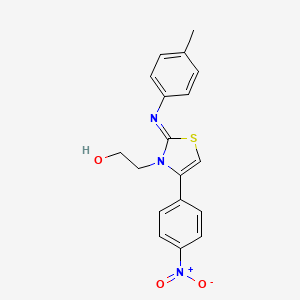
![2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2670333.png)
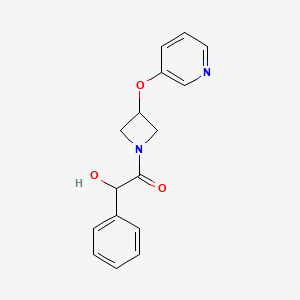
![1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone](/img/structure/B2670335.png)
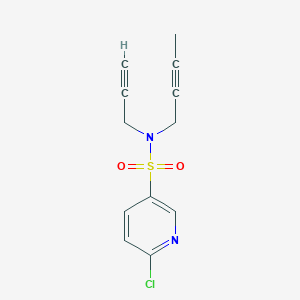
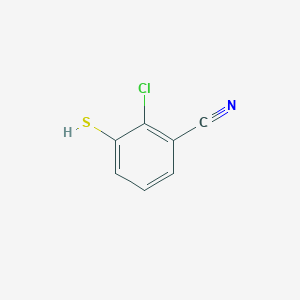
![N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2670341.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2670342.png)

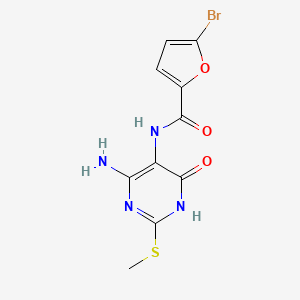

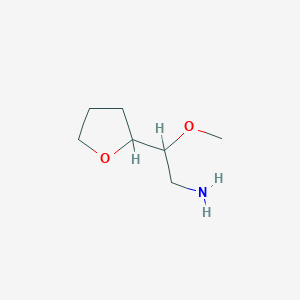
![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)